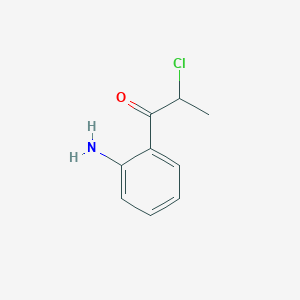

1-(2-Aminophenyl)-2-chloropropan-1-one

CAS No.:

Cat. No.: VC18855834

Molecular Formula: C9H10ClNO

Molecular Weight: 183.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H10ClNO |

|---|---|

| Molecular Weight | 183.63 g/mol |

| IUPAC Name | 1-(2-aminophenyl)-2-chloropropan-1-one |

| Standard InChI | InChI=1S/C9H10ClNO/c1-6(10)9(12)7-4-2-3-5-8(7)11/h2-6H,11H2,1H3 |

| Standard InChI Key | WGUBPOXPJGQCGI-UHFFFAOYSA-N |

| Canonical SMILES | CC(C(=O)C1=CC=CC=C1N)Cl |

Introduction

1-(2-Aminophenyl)-2-chloropropan-1-one is a significant organic compound with the molecular formula C₉H₁₀ClNO and a molecular weight of 183.63 g/mol . It is classified as an aromatic ketone due to the presence of both an amino group and a chlorinated propanone moiety, contributing to its unique reactivity and biological activity. This compound is widely used in pharmaceutical synthesis and chemical research as an intermediate for synthesizing more complex molecules, including pharmaceutical agents.

Synthesis Methods

The synthesis of 1-(2-Aminophenyl)-2-chloropropan-1-one typically involves the reaction of 2-aminophenyl derivatives with chlorinated propanones under controlled conditions. Industrial-scale production often utilizes batch reactors where reactants are combined and monitored for temperature, pressure, and pH to optimize yield and purity.

Chemical Reactions and Reactivity

1-(2-Aminophenyl)-2-chloropropan-1-one undergoes several types of chemical reactions, including nucleophilic substitution and hydrogen bonding. The amino group can form hydrogen bonds with proteins or enzymes, while the chlorinated propanone moiety can participate in nucleophilic substitution reactions, leading to covalent bond formation.

Biological Activity and Applications

The compound's mechanism of action involves interaction with biological targets through hydrogen bonding and nucleophilic attack. This interaction can modulate the activity of target molecules, potentially influencing various biological processes. Its applications span several fields, including pharmaceutical synthesis and chemical research, where it serves as an intermediate for more complex molecules.

Research Findings and Future Directions

Research into 1-(2-Aminophenyl)-2-chloropropan-1-one highlights its potential as a versatile intermediate in organic synthesis. Further studies are needed to fully explore its biological activity and potential therapeutic applications. The compound's unique structure and reactivity make it an interesting subject for ongoing research in medicinal chemistry and organic synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume